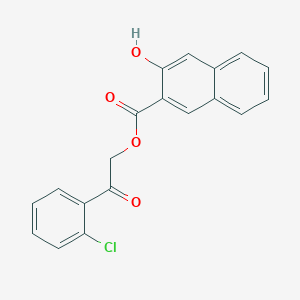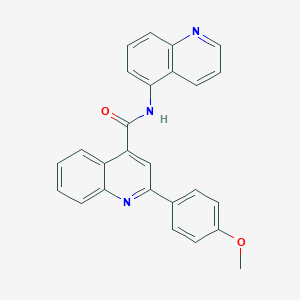![molecular formula C20H25N3O2S B432006 5,5,13-trimethyl-14-pentyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),12-pentaen-15-one CAS No. 488707-67-1](/img/structure/B432006.png)
5,5,13-trimethyl-14-pentyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),12-pentaen-15-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“5,5,13-trimethyl-14-pentyl-6-oxa-17-thia-2,12,14-triazatetracyclo[87003,8011,16]heptadeca-1,3(8),9,11(16),12-pentaen-15-one” is a complex organic compound with a unique tetracyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the formation of the tetracyclic core and the introduction of various functional groups. Common synthetic routes may include:
Cyclization reactions: to form the tetracyclic core.
Functional group transformations: to introduce the methyl, pentyl, oxa, and thia groups.
Protecting group strategies: to ensure selective reactions at different stages.
Industrial Production Methods
Industrial production of complex organic compounds often involves optimization of the synthetic route to maximize yield and minimize cost. This may include:
Scaling up reactions: from laboratory to industrial scale.
Optimization of reaction conditions: such as temperature, pressure, and solvent.
Purification techniques: such as crystallization, distillation, and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Compounds with multiple functional groups can undergo a variety of chemical reactions, including:
Oxidation and reduction reactions: to modify the oxidation state of the compound.
Substitution reactions: to replace one functional group with another.
Addition reactions: to introduce new groups into the molecule.
Common Reagents and Conditions
Oxidizing agents: such as potassium permanganate or chromium trioxide.
Reducing agents: such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: such as halogens or nucleophiles.
Major Products Formed
The products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: may yield ketones or carboxylic acids.
Reduction: may yield alcohols or amines.
Substitution: may yield halogenated compounds or other derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, such compounds can be used as:
Building blocks: for the synthesis of more complex molecules.
Catalysts: or in various chemical reactions.
Biology
In biology, these compounds may have:
Bioactive properties: such as antimicrobial or anticancer activity.
Applications in drug discovery: as potential therapeutic agents.
Medicine
In medicine, they may be explored for:
Pharmacological properties: such as enzyme inhibition or receptor binding.
Development of new drugs: for various diseases.
Industry
In industry, these compounds can be used in:
Materials science: for the development of new materials with unique properties.
Chemical manufacturing: as intermediates in the production of other chemicals.
Wirkmechanismus
The mechanism of action of such compounds typically involves:
Interaction with molecular targets: such as enzymes, receptors, or DNA.
Modulation of biochemical pathways: to exert their effects.
Binding to specific sites: on target molecules to inhibit or activate their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds may include other tetracyclic molecules with different functional groups. Examples include:
Tetracyclic antidepressants: with different substituents.
Polycyclic aromatic hydrocarbons: with various functional groups.
Uniqueness
The uniqueness of “5,5,13-trimethyl-14-pentyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),12-pentaen-15-one” lies in its specific combination of functional groups and tetracyclic structure, which may confer unique chemical and biological properties.
Eigenschaften
CAS-Nummer |
488707-67-1 |
|---|---|
Molekularformel |
C20H25N3O2S |
Molekulargewicht |
371.5g/mol |
IUPAC-Name |
5,5,13-trimethyl-14-pentyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),12-pentaen-15-one |
InChI |
InChI=1S/C20H25N3O2S/c1-5-6-7-8-23-12(2)21-16-14-9-13-11-25-20(3,4)10-15(13)22-18(14)26-17(16)19(23)24/h9H,5-8,10-11H2,1-4H3 |
InChI-Schlüssel |
NDLHSVNZQFBENM-UHFFFAOYSA-N |
SMILES |
CCCCCN1C(=NC2=C(C1=O)SC3=C2C=C4COC(CC4=N3)(C)C)C |
Kanonische SMILES |
CCCCCN1C(=NC2=C(C1=O)SC3=C2C=C4COC(CC4=N3)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[2-(diethylamino)ethyl]-2,6-dimethyl-5-phenyl-4(1H)-pyrimidinone](/img/structure/B431929.png)
![1,3-dimethyl-6-(3-methylphenyl)-5-(4-methylphenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B431951.png)
![6-(4-iodophenyl)-1,3-dimethyl-5-(4-methylphenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B431953.png)
![6-(2-methoxyphenyl)-1,3-dimethyl-5-(4-methylphenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B431954.png)
![13-(2-methylprop-2-enyl)-14-methylsulfanyl-17-thia-13,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16),14-hexaen-12-one](/img/structure/B431956.png)


![4-chlorobenzyl 3-(4-methyl-1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]quinolin-2-yl)benzoate](/img/structure/B431979.png)


![2-[4-(Benzoyloxy)phenyl]-2-oxoethyl 2-hydroxy-4-quinolinecarboxylate](/img/structure/B432001.png)
![2-[(5,5-dimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaen-15-yl)-(2-hydroxyethyl)amino]ethanol](/img/structure/B432004.png)
![5,5,13-trimethyl-14-(2-methylpropyl)-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),12-pentaen-15-one](/img/structure/B432005.png)
